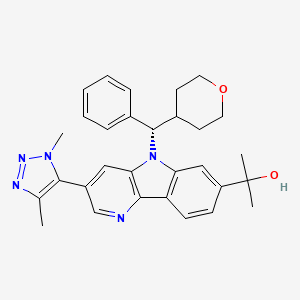

BMS-986158

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(3,5-dimethyltriazol-4-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGERZPVQIRYWRK-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800340-40-2 | |

| Record name | BMS-986158 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800340402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986158 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-986158 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8BW0MQ5PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-986158: A Technical Guide to a Selective BET Inhibitor for Researchers

Executive Summary: This document provides a comprehensive technical overview of BMS-986158, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed by Bristol-Myers Squibb, this compound is under investigation for its therapeutic potential in a range of malignancies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, quantitative biochemical and cellular activity, and key experimental methodologies. Visualizations of critical pathways and experimental workflows are provided to facilitate a deeper understanding of its scientific basis.

Introduction to BET Proteins and Their Role in Cancer

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins recognize and bind to acetylated lysine residues on histone tails through their bromodomain domains.[1][2] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

In many cancers, BET proteins, particularly BRD4, are key regulators of oncogenes such as c-MYC.[2][3] Dysregulation of BET protein activity can lead to aberrant expression of genes that promote cell proliferation, survival, and metastasis. Consequently, inhibiting the function of BET proteins has emerged as a promising therapeutic strategy in oncology.[2]

This compound: A Selective Pan-BET Inhibitor

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the BET family of proteins.[4] It has demonstrated preclinical antitumor activity in both hematologic and solid tumors.[5][6] Structurally, its novel carboline scaffold contributes to its potent inhibition of BRD4 and c-MYC expression.[3]

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BET proteins.[1] This binding prevents the interaction between BET proteins and acetylated histones, leading to the disruption of chromatin remodeling and the suppression of target gene expression.[1][6] A primary consequence of this inhibition is the downregulation of key oncogenes, most notably c-MYC, which in turn inhibits tumor cell growth.[1][2]

Figure 1: Mechanism of Action of this compound.

Quantitative Analysis of In Vitro Activity

This compound exhibits potent and balanced nanomolar affinity for the bromodomains of BRD2, BRD3, and BRD4.[7] Its selectivity against non-BET bromodomains is a key feature, attributed to the conserved nature of the acetyl-lysine binding site within the BET family.[7]

Biochemical Activity

The inhibitory activity of this compound against individual BET bromodomains has been quantified using various biochemical assays.

| Target | Assay Type | IC50 (nM) | pIC50 | Reference |

| BRD2 | TR-FRET | 1.4 | 8.85 | [8] |

| BRD4 (BD1) | TR-FRET | 1.1 | 8.96 | [8] |

Cellular Activity

The anti-proliferative effects of this compound have been demonstrated across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H211 | Small Cell Lung Cancer (SCLC) | 6.6 | [9] |

| MDA-MB-231 | Triple Negative Breast Cancer (TNBC) | 5.0 | [9] |

| JJN3R | Multiple Myeloma (MM) | 4.0 | [10] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 1.7 | [10] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.7 | [10] |

Experimental Methodologies

The characterization of this compound's activity relies on robust and sensitive experimental assays. Detailed below are the principles and generalized protocols for key methodologies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a widely used technique to study molecular interactions in a high-throughput format.[11][12][13] It measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., fluorescein or Cy5) when they are in close proximity.[11][12]

Principle: In the context of BET inhibitors, a terbium-labeled anti-His antibody binds to a His-tagged BET bromodomain protein, and a fluorescently labeled acetylated histone peptide serves as the ligand. When the peptide binds to the bromodomain, the donor and acceptor are brought close enough for FRET to occur. An inhibitor like this compound will compete with the peptide for binding, disrupting FRET in a concentration-dependent manner.

Figure 2: TR-FRET Assay Workflow for BET Inhibitor Screening.

Generalized Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[14] Prepare stock solutions of His-tagged BET protein, fluorescently labeled acetylated histone peptide, terbium-labeled anti-His antibody, and this compound.

-

Compound Dispensing: Serially dilute this compound and dispense into a 384-well or 1536-well plate.

-

Reagent Addition: Add a mixture of the His-tagged BET protein and the terbium-labeled anti-His antibody to the wells. Incubate to allow for binding.

-

Ligand Addition: Add the fluorescently labeled acetylated histone peptide to initiate the competition reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.[14]

-

Signal Detection: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration to determine the IC50 value.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure compound binding to a target protein within living cells.[15][16][17]

Principle: The target protein (e.g., BRD4) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein's active site acts as the energy acceptor.[18] When the tracer binds, BRET occurs. A test compound like this compound will compete with the tracer for binding to the NanoLuc®-fused protein, resulting in a decrease in the BRET signal.[18]

Figure 3: NanoBRET™ Target Engagement Assay Workflow.

Generalized Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a plasmid encoding the NanoLuc®-BET fusion protein.[19]

-

Cell Plating: After transfection, plate the cells into a white, flat-bottom 384-well assay plate.[19]

-

Compound and Tracer Addition: Add this compound at various concentrations to the wells. Then, add a fixed concentration of the NanoBRET™ tracer.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for cellular uptake and target engagement.

-

Luminescence Measurement: Add the NanoGlo® substrate to all wells.[16]

-

Signal Detection: Immediately read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460nm for the donor and >600nm for the acceptor).

-

Data Analysis: Calculate the corrected NanoBRET™ ratio and plot against the compound concentration to determine the cellular IC50.

Preclinical and Clinical Overview

Preclinical studies have shown that this compound has potent cytotoxic effects against multiple hematologic and solid tumors.[10] In patient-derived xenograft (PDX) models, this compound demonstrated significant antitumor activity in a substantial portion of the models tested, including ovarian, lung, colorectal, and triple-negative breast cancers.[3][5]

This compound has advanced into Phase 1/2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and myelofibrosis.[4][5][20] These trials have explored various dosing schedules.[5][20] The most common treatment-related adverse events reported include diarrhea and thrombocytopenia.[5][20] Promisingly, some patients have experienced stable disease or partial responses.[5][20] Combination therapies, for instance with the JAK inhibitor ruxolitinib or the immune checkpoint inhibitor nivolumab, are also under investigation.[4][21]

Conclusion

This compound is a highly potent and selective BET inhibitor with a well-defined mechanism of action. Its ability to disrupt the BET protein-histone interaction leads to the downregulation of key oncogenic drivers, translating into significant anti-proliferative activity in a variety of preclinical cancer models. The ongoing clinical evaluation will further delineate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, for patients with advanced malignancies. The data and protocols presented in this guide offer a foundational resource for researchers working with or interested in the continued development of this promising epigenetic modulator.

References

- 1. Facebook [cancer.gov]

- 2. Targeting BET Proteins with this compound: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]

- 3. This compound, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. This compound, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound (EVT-263366) | 1800340-40-2 [evitachem.com]

- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. selleckchem.com [selleckchem.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. scispace.com [scispace.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Development of a high-throughput TR-FRET screening assay for LAG-3/FGL1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]

- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 19. biorxiv.org [biorxiv.org]

- 20. This compound, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. clinicaltrials.eu [clinicaltrials.eu]

The Modulatory Effect of BMS-986158 on c-MYC Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant anti-tumor activity in preclinical and clinical studies. A key mechanism of action for this compound is the targeted downregulation of the proto-oncogene c-MYC, a critical driver of cellular proliferation, growth, and survival that is frequently dysregulated in a wide array of human cancers. This technical guide provides an in-depth analysis of the effect of this compound on c-MYC expression, presenting available quantitative data, outlining experimental methodologies, and visualizing the underlying molecular pathways.

Mechanism of Action: Inhibition of BET Proteins and Transcriptional Repression of c-MYC

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a pivotal role in regulating gene transcription. These proteins contain bromodomains that recognize and bind to acetylated lysine residues on histone tails, a hallmark of active chromatin. This interaction facilitates the recruitment of transcriptional machinery to the promoters and enhancers of target genes, thereby activating their expression.

The c-MYC oncogene is a well-established transcriptional target of BET proteins, particularly BRD4. BRD4 is known to occupy the super-enhancers and promoter regions of the MYC gene, facilitating its high-level transcription in many cancer types.

This compound exerts its effect by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This action displaces BRD4 from chromatin at the MYC locus, leading to the disruption of the transcriptional apparatus and subsequent downregulation of MYC mRNA and protein expression. This targeted inhibition of c-MYC is a primary driver of the anti-proliferative and pro-apoptotic effects of this compound observed in cancer cells.

Quantitative Data on the Effect of this compound on c-MYC and Cell Viability

Preclinical studies have demonstrated the potent activity of this compound in c-MYC-driven cancer models. The available quantitative data on its inhibitory effects are summarized below.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| JJN3R | Multiple Myeloma | IC50 (c-MYC Inhibition) | 0.8 nM | |

| JJN3R | Multiple Myeloma | IC50 (Cytotoxicity) | 4 nM | |

| MOLM-13 | Acute Myeloid Leukemia | IC50 (Cytotoxicity) | 1.7 nM | |

| OCI-AML3 | Acute Myeloid Leukemia | IC50 (Cytotoxicity) | 0.7 nM | |

| NCI-H211 | Small Cell Lung Cancer | IC50 (Cytotoxicity) | 6.6 nM | |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 (Cytotoxicity) | 5 nM |

Table 1: In vitro activity of this compound in various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit 50% of the measured activity.

Experimental Protocols

The following sections outline the detailed methodologies for key experiments used to evaluate the effect of this compound on c-MYC expression.

Western Blot Analysis of c-MYC Protein Expression

This protocol describes the detection and quantification of c-MYC protein levels in cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cancer cell lines (e.g., JJN3R, MOLM-13) at an appropriate density in 6-well plates.

-

Allow cells to adhere and grow overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for a specified time course (e.g., 6, 12, 24, 48 hours).

2. Cell Lysis and Protein Quantification:

-

Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% Bis-Tris gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the c-MYC signal to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for c-MYC mRNA Expression

This protocol details the measurement of c-MYC mRNA levels in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture and treat cancer cells with this compound as described in the Western Blot protocol.

2. RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.

3. qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for MYC and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

-

Perform the qRT-PCR on a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for MYC and the reference gene in both this compound-treated and control samples.

-

Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay for BRD4 Occupancy at the c-MYC Locus

This protocol outlines the procedure to assess the binding of BRD4 to the MYC gene regulatory regions following this compound treatment.

1. Cell Culture and Cross-linking:

-

Culture a large number of cancer cells (e.g., 1-2 x 10^7 cells per condition).

-

Treat cells with this compound or DMSO for a defined period (e.g., 2-4 hours).

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

2. Cell Lysis and Chromatin Shearing:

-

Wash the cells with ice-cold PBS and lyse them to release the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.

-

Centrifuge to pellet debris and collect the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a negative control IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

-

Purify the immunoprecipitated DNA using a PCR purification kit.

-

Analyze the enrichment of specific DNA sequences (e.g., MYC promoter and enhancer regions) by qRT-PCR using specific primers.

-

Calculate the enrichment as a percentage of the input DNA.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-mediated c-MYC downregulation.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing c-MYC protein expression by Western blot.

Logical Relationship in ChIP-qPCR Analysis

Preclinical Cytotoxic Effects of BMS-986158: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical antitumor activity across a range of hematologic malignancies and solid tumors.[1][2] This technical guide provides a comprehensive overview of the preclinical cytotoxic effects of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate its activity.

Mechanism of Action: BET Inhibition and c-MYC Repression

This compound functions by targeting the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones.[3] This disruption of chromatin remodeling leads to the transcriptional repression of key oncogenes, most notably c-MYC, a master regulator of cell proliferation, growth, and apoptosis.[4][5] The downregulation of c-MYC is a primary driver of the cytotoxic effects of this compound, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][5]

Data Presentation: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H211 | Small Cell Lung Cancer (SCLC) | 6.6 | [3][6] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 5.0 | [3][6] |

| JJN3R | Multiple Myeloma (MM) | 4 | [7] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 1.7 | [7] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.7 | [7] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

The cytotoxic effects of this compound on cancer cell lines are commonly determined using a tetrazolium-based colorimetric assay, such as the MTS assay.

Principle: This assay measures the metabolic activity of viable cells. The tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis and cell cycle arrest by this compound is typically assessed by flow cytometry.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with this compound for a defined period.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content, which differs in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis for c-MYC Expression

To confirm the on-target effect of this compound, Western blotting is used to measure the levels of c-MYC protein.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-MYC.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Preclinical Efficacy

The antitumor activity of this compound has been evaluated in vivo using patient-derived xenograft (PDX) models. In these studies, this compound demonstrated significant tumor growth inhibition (TGI) in various cancer types. For instance, in one study, this compound showed antitumor activity (TGI > 70%) in 8 out of 19 PDX models.[7] In another study, antitumor activity was observed in 9 of 19 (47%) of the PDX models, including ovarian cancer, lung squamous cell carcinoma, lung adenocarcinoma, colorectal cancer, and triple-negative breast cancer.[5]

Typical In Vivo Study Design:

-

Model: Immunocompromised mice engrafted with patient-derived tumor fragments.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. This compound is typically administered orally at various doses and schedules (e.g., 1.6 mg/kg administered twice daily, 5 days on/2 days off).[7]

-

Endpoint: Tumor volume is measured regularly, and the primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The preclinical data for this compound strongly support its potent cytotoxic effects against a variety of cancer types. Its mechanism of action, centered on the inhibition of BET proteins and the subsequent downregulation of the c-MYC oncogene, provides a clear rationale for its antitumor activity. The in vitro and in vivo studies consistently demonstrate that this compound induces cell cycle arrest and apoptosis, leading to significant tumor growth inhibition. This comprehensive preclinical profile has paved the way for its ongoing evaluation in clinical trials.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound (EVT-263366) | 1800340-40-2 [evitachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting BET Proteins with this compound: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]

- 5. This compound, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Structure-Activity Relationship of BMS-986158 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationship (SAR) of BMS-986158, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By examining the evolution of its chemical scaffold and the impact of specific structural modifications on its binding affinity and cellular activity, this document provides a comprehensive resource for researchers in the field of epigenetic drug discovery. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to facilitate a deeper understanding of the development and evaluation of this important class of therapeutic agents.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule that targets the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription.[2] The binding of BET proteins to chromatin recruits transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as c-MYC.[2]

By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound disrupts this interaction, leading to the downregulation of target gene expression.[1] This inhibition of transcription has shown significant anti-proliferative effects in various cancer models, making BET inhibitors a promising class of anti-cancer agents.[3] The development of this compound involved a scaffold-hopping approach, evolving from an initial carbazole-based screening hit to a more potent and pharmacokinetically favorable carboline scaffold.[4]

Structure-Activity Relationship (SAR) of this compound Analogs

The development of potent BET inhibitors like this compound has been guided by extensive structure-activity relationship studies. A key publication in this area details the design, synthesis, and evaluation of a series of γ-carboline analogs, providing valuable insights into the structural requirements for high-affinity binding to BET bromodomains.

The following table summarizes the binding affinities (Ki values) of a series of γ-carboline analogs for the first (BD1) and second (BD2) bromodomains of BRD4. This data highlights the impact of substitutions on the γ-carboline core and the "head group" that interacts with the acetyl-lysine binding pocket.

Table 1: Structure-Activity Relationship of γ-Carboline Analogs against BRD4 Bromodomains [5]

| Compound | R1 | R2 | R3 | BRD4 BD1 Ki (nM) | BRD4 BD2 Ki (nM) |

| 5 | H | H | H | 1644 | 824 |

| 6 | CH3 | H | H | 305 | 194 |

| 7 | C2H5 | H | H | 1243 | 478 |

| 8 | H | CH3 | H | 127 | 78 |

| 9 | H | C2H5 | H | 258 | 134 |

| 10 | H | H | CH3 | 118 | 65 |

| 11 | H | H | C2H5 | 235 | 121 |

| 12 | Cl | H | H | 105 | 58 |

| 13 | Br | H | H | 98 | 51 |

| 14 | F | H | H | 135 | 72 |

| 15 | OCH3 | H | H | 215 | 112 |

| 16 | H | H | 4-F-Ph | 25 | 12 |

| 17 | H | H | 4-Cl-Ph | 18 | 9 |

| 18 (RX-37) | H | H | 4-Br-Ph | 24.7 | 3.2 |

Key SAR Insights:

-

Tricyclic Core: The γ-carboline scaffold serves as a rigid and planar core that orients the key interacting moieties within the bromodomain binding pocket.

-

"Head Group" Substitutions: Modifications to the "head group" that mimics the acetylated lysine have a significant impact on binding affinity. Small alkyl groups (e.g., methyl in compound 6 ) are generally preferred over larger ones (e.g., ethyl in compound 7 ).

-

Hydrophobic Pocket Interaction: The introduction of a hydrophobic group to occupy the WPF (tryptophan-proline-phenylalanine) shelf is crucial for high potency. Halogenated phenyl groups (compounds 16-18 ) demonstrate strong interactions in this pocket, with the 4-bromophenyl group in compound 18 providing the highest affinity for BRD4 BD2.

-

Selectivity: While many analogs show potent inhibition of both BD1 and BD2, some substitutions can introduce a degree of selectivity. For instance, compound 18 exhibits approximately 8-fold selectivity for BD2 over BD1.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogs.

TR-FRET Bromodomain Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying the binding affinity of inhibitors to bromodomains.

Objective: To determine the in vitro potency of test compounds by measuring their ability to displace a fluorescently labeled ligand from the bromodomain binding pocket.

Materials:

-

Recombinant bromodomain protein (e.g., BRD4-BD1, BRD4-BD2) tagged with a donor fluorophore (e.g., Terbium-cryptate).

-

A biotinylated histone peptide or small molecule ligand that binds to the bromodomain, complexed with an acceptor fluorophore (e.g., streptavidin-d2).

-

Test compounds (e.g., this compound and analogs) in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume microplates.

-

A microplate reader capable of TR-FRET measurements.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add a fixed concentration of the tagged bromodomain protein to each well of the microplate.

-

Add the serially diluted test compounds to the wells.

-

Add a fixed concentration of the biotinylated ligand/acceptor fluorophore complex to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-enabled plate reader.

-

Calculate the ratio of the acceptor to donor fluorescence. This ratio will decrease as the test compound displaces the fluorescent ligand.

-

Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell line of interest (e.g., a c-MYC-driven hematological malignancy cell line like MV4-11).

-

Complete cell culture medium.

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

A cell viability reagent (e.g., CellTiter-Glo®, resazurin).

-

A microplate reader for luminescence or fluorescence detection.

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the GI50 value.

Western Blot for c-MYC Downregulation

This technique is used to measure the reduction in the protein levels of the oncoprotein c-MYC following treatment with a BET inhibitor.

Objective: To confirm the on-target effect of the compounds by quantifying the downregulation of c-MYC protein.

Materials:

-

Cancer cell line known to be sensitive to BET inhibition.

-

Test compounds.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against c-MYC.

-

Primary antibody against a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Treat cells with the test compounds at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative decrease in c-MYC protein levels.

Visualizations

BET Inhibitor Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting BET protein function and downstream oncogene transcription.

Experimental Workflow for BET Inhibitor Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of a novel BET inhibitor.

Logical Relationship of SAR Findings

Caption: Logical flow of the structure-activity relationship for the development of potent γ-carboline based BET inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. Targeting BET Proteins with this compound: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

BMS-986158: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target engagement and validation of BMS-986158, a potent and selective oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details the mechanism of action, quantitative binding and functional data, and the experimental protocols used to validate its engagement with its therapeutic targets.

Introduction

This compound is an investigational small molecule inhibitor targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression.[3][4] Dysregulation of BET protein activity is implicated in the pathogenesis of numerous cancers and inflammatory diseases, making them attractive therapeutic targets. This compound was developed to disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, such as c-MYC, and subsequent inhibition of tumor cell growth.[4][5]

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BET proteins.[3] This reversible binding prevents the tethering of BET proteins to chromatin, thereby inhibiting the transcription of target genes. The crystal structure of this compound in complex with the first bromodomain of BRD4 (BRD4-BD1) has been resolved, providing detailed insights into its binding mode and the molecular basis of its inhibitory activity.[1] This structural information confirms that this compound occupies the hydrophobic pocket that recognizes acetylated lysine, effectively blocking the natural protein-protein interaction.

Quantitative Data

The potency and selectivity of this compound have been characterized using a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against BET Bromodomains

| Target | Assay Type | IC50 (nM) |

| BRD2 | TR-FRET | 1.4 |

| BRD3 | TR-FRET | 1.1 |

| BRD4 | TR-FRET | < 5 |

Data sourced from publicly available information.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H211 | Small Cell Lung Cancer | 6.6 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.0 |

Data sourced from publicly available information.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the biochemical potency of this compound against isolated BET bromodomains.

-

Principle: The assay measures the ability of a test compound to inhibit the interaction between a fluorescently labeled BET bromodomain and a fluorescently labeled acetylated histone peptide. Inhibition of this interaction results in a decrease in the FRET signal.

-

Materials:

-

Recombinant human BET bromodomains (e.g., BRD2, BRD3, BRD4) tagged with a donor fluorophore (e.g., Europium chelate).

-

A synthetic, biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) complexed with an acceptor fluorophore (e.g., Streptavidin-Allophycocyanin).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

This compound serially diluted in DMSO.

-

384-well low-volume microplates.

-

-

Procedure:

-

Add test compound (this compound) or DMSO (vehicle control) to the assay plate.

-

Add the fluorescently labeled BET bromodomain to all wells.

-

Incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Add the fluorescently labeled acetylated histone peptide to initiate the binding reaction.

-

Incubate for a further period (e.g., 60 minutes) at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

Thermal Shift Assay (TSA)

This assay is employed to assess the direct binding of this compound to BET bromodomains and to evaluate its selectivity.

-

Principle: The binding of a ligand, such as this compound, to a protein stabilizes its structure, resulting in an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.

-

Materials:

-

Purified recombinant BET bromodomains.

-

A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

-

Assay buffer (e.g., PBS).

-

This compound and other control compounds.

-

A real-time PCR instrument capable of performing a thermal melt.

-

-

Procedure:

-

Prepare a master mix containing the BET bromodomain and the fluorescent dye in the assay buffer.

-

Aliquot the master mix into PCR plate wells.

-

Add this compound or control compounds at various concentrations.

-

Seal the plate and centrifuge briefly.

-

Place the plate in the real-time PCR instrument.

-

Perform a thermal melt by gradually increasing the temperature (e.g., from 25°C to 95°C) and monitoring the fluorescence at each temperature increment.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

-

The change in melting temperature (ΔTm) in the presence of the compound is calculated to assess binding and stabilization.

-

Pharmacodynamic Biomarker Analysis

To confirm target engagement in vivo, the expression of BET-regulated genes is measured in preclinical models and in clinical trial participants.

-

Principle: Inhibition of BET proteins by this compound leads to changes in the transcription of specific target genes. Measuring the mRNA levels of these biomarker genes provides a quantitative assessment of target engagement. Key pharmacodynamic biomarkers for this compound include HEXIM1 (upregulated) and GATA1, NFE2, and PF4 (downregulated).

-

Methodology:

-

Sample Collection: Whole blood samples are collected from preclinical models (e.g., rats) or patients at baseline and at various time points after this compound administration.

-

RNA Isolation: Total RNA is extracted from the blood samples using a suitable kit (e.g., PAXgene Blood RNA Kit).

-

RNA Sequencing (RNA-Seq):

-

The quality and quantity of the isolated RNA are assessed.

-

RNA-Seq libraries are prepared using a method such as the Illumina TruSeq library preparation kit.

-

Sequencing is performed on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Sequencing reads are aligned to the reference genome.

-

Gene expression is quantified (e.g., as transcripts per million - TPM).

-

Differential gene expression analysis is performed to compare post-treatment samples to baseline.

-

The fold change in the expression of biomarker genes (HEXIM1, GATA1, NFE2, PF4) is calculated to determine the extent of target engagement.

-

-

Conclusion

The target engagement and validation of this compound are supported by a robust dataset from a combination of biochemical, cellular, and in vivo studies. The potent and selective inhibition of the BET family of proteins has been quantitatively demonstrated through TR-FRET and thermal shift assays. Furthermore, the modulation of pharmacodynamic biomarkers such as HEXIM1, GATA1, NFE2, and PF4 in both preclinical models and clinical settings provides clear evidence of target engagement in a physiological context. This comprehensive validation provides a strong rationale for the continued clinical development of this compound as a promising therapeutic agent for the treatment of cancer and other diseases driven by BET protein dysregulation.

References

- 1. rcsb.org [rcsb.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Facebook [cancer.gov]

- 4. Targeting BET Proteins with this compound: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]

- 5. This compound, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

The Impact of BMS-986158 on Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986158 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, particularly BRD4, this compound disrupts their ability to recognize acetylated histones, a key mechanism in chromatin remodeling and gene activation. This inhibition leads to the downregulation of critical oncogenes, most notably c-MYC, and subsequent anti-proliferative effects in various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on chromatin remodeling, and detailed experimental protocols for its preclinical evaluation.

Core Mechanism of Action: BET Inhibition and Chromatin Remodeling

This compound functions as a competitive inhibitor of the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT)[1]. These proteins act as "readers" of the histone code, specifically recognizing and binding to acetylated lysine residues on histone tails[2]. This interaction is a critical step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to gene expression.

By occupying the acetyl-lysine binding pocket of BET bromodomains, this compound effectively displaces these proteins from chromatin[3]. This prevents the recruitment of transcriptional activators and elongation factors, such as positive transcription elongation factor b (P-TEFb), thereby suppressing the transcription of target genes[3]. A primary and well-characterized downstream effect of this action is the profound and rapid downregulation of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism[2][3][4].

The following diagram illustrates the signaling pathway of this compound's impact on chromatin remodeling and gene transcription.

Quantitative Data on In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values in selected cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| NCI-H211 | Small Cell Lung Cancer (SCLC) | 6.6 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5 | [5] |

| JJN3R | Multiple Myeloma | 4 | [6] |

| MOLM-13 | Acute Myeloid Leukemia | 1.7 | [6] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.7 | [6] |

| FP-RMS cell lines | Fusion-Positive Rhabdomyosarcoma | 9.5 | [3] |

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models, which are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.

| PDX Model(s) | Finding | Reference(s) |

| Panel of 19 PDX models | This compound demonstrated tumor growth inhibition (TGI) of >70% in 8 of the 19 (42%) models tested. The dose used was 1.6 mg/kg administered twice daily (BID) on a 5-days-on-2-days-off schedule for two cycles. | [6] |

| Lung, colorectal, and triple-negative breast cancer | Substantial tumor growth inhibition was observed in these PDX models. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for determining the IC50 of this compound in cancer cell lines.

Protocol Details:

-

Cell Seeding: Plate cancer cells in 96-well microplates at a density of 1,000 to 5,000 cells per well in 100 µL of appropriate growth medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in growth medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an additional 72 hours under the same conditions.

-

Cell Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega), to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot Analysis of c-MYC Expression

This protocol describes how to assess the effect of this compound on the protein levels of c-MYC.

Protocol Details:

-

Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the c-MYC signal to the loading control.

Gene Expression Analysis of Downstream Targets

This protocol outlines the assessment of changes in the mRNA levels of this compound target genes, such as c-MYC and HEXIM1, using quantitative real-time PCR (qRT-PCR).

Protocol Details:

-

Cell Treatment: Treat cells with this compound as described for the Western blot analysis.

-

RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., c-MYC, HEXIM1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Patient-Derived Xenograft (PDX) Model Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in PDX models.

Protocol Details:

-

Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

-

Tumor Implantation: Surgically implant fresh patient tumor fragments subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound orally at the desired dose and schedule (e.g., 1.6 mg/kg BID, 5 days on/2 days off).

-

Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

This compound is a potent BET inhibitor that exerts its anti-cancer effects by disrupting the interaction between BET proteins and acetylated histones, leading to the transcriptional repression of key oncogenes such as c-MYC. This in-depth technical guide provides a comprehensive overview of its mechanism of action and detailed protocols for its preclinical evaluation. The provided data and methodologies will be a valuable resource for researchers and drug development professionals working in the field of epigenetics and cancer therapeutics. Further investigation into the broader effects of this compound on the chromatin landscape will continue to elucidate its full therapeutic potential.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Targeting BET Proteins with this compound: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]

- 3. Buy this compound (EVT-263366) | 1800340-40-2 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for BMS-986158 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986158 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes like c-MYC.[1][2] In many cancers, the dysregulation of BET protein activity contributes to uncontrolled cell proliferation and survival. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their interaction with chromatin and leading to the downregulation of target gene expression, including c-MYC.[1][2] This mechanism ultimately results in the inhibition of tumor cell growth and the induction of apoptosis.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound across a range of hematologic and solid tumor models.[3]

These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, focusing on key assays to characterize its biological activity.

Data Presentation

In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H211 | Small Cell Lung Cancer (SCLC) | 6.6 | [4][5] |

| MDA-MB-231 | Triple Negative Breast Cancer (TNBC) | 5.0 | [4][5] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 1.7 | [6] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.7 | [6] |

| JJN3R | Multiple Myeloma (MM) | 4.0 | [6] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a competitive inhibitor at the bromodomain of BET proteins, preventing their association with acetylated histones and the subsequent recruitment of the transcriptional machinery necessary for the expression of oncogenes like c-MYC.

Caption: Mechanism of action of this compound in the cell nucleus.

General Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for assessing the in vitro activity of this compound in cancer cell lines.

Caption: A general workflow for the in vitro assessment of this compound.

Experimental Protocols

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in the 5% CO2 incubator, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all wells. Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.[7]

Western Blot Analysis for c-MYC Downregulation

This protocol details the detection of c-MYC protein levels in cancer cells following treatment with this compound to confirm target engagement.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against c-MYC

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.[8]

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.[8]

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-MYC (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[8]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]

-

Detection: Wash the membrane again as in step 8. Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Loading Control: The membrane can be stripped and re-probed with a primary antibody for a loading control to ensure equal protein loading.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in cancer cells treated with this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for a specified time (e.g., 48 hours). Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time (e.g., 24 or 48 hours) and harvest the cells.[10]

-

Washing: Wash the cells once with ice-cold PBS.[10]

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[10]

-

Staining: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[10]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.[10]

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G1, S, and G2/M phases of the cell cycle can be quantified.[10][11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting BET Proteins with this compound: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]

- 3. This compound, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]

- 10. benchchem.com [benchchem.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols for BMS-986158 in Patient-Derived Xenograft (PDX) Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BMS-986158, a potent Bromodomain and Extra-Terminal (BET) inhibitor, in patient-derived xenograft (PDX) models. This document includes detailed protocols for establishing PDX models and for evaluating the anti-tumor efficacy of this compound, along with its mechanism of action and relevant signaling pathways.

Introduction to this compound

This compound is an investigational small molecule that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial regulators of gene transcription.[1][2][3] By binding to the acetyl-lysine binding sites of these proteins, this compound disrupts chromatin remodeling and prevents the expression of key growth-promoting genes, including the c-MYC oncogene.[2][3][4] This mechanism makes BET inhibition a promising therapeutic strategy for various cancers.[2] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in a range of cancer cell lines and shows significant tumor growth inhibition in PDX models of lung, colorectal, and triple-negative breast cancers.[2][4]

Mechanism of Action: BET Inhibition

The BET family of proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails. This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In many cancers, the c-MYC oncogene is dysregulated and its expression is driven by BET proteins.[2][4] this compound competitively inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of c-MYC and other target genes, ultimately resulting in decreased cancer cell proliferation and induction of apoptosis.[2][4]

Quantitative Data from Preclinical PDX Studies

This compound has demonstrated significant anti-tumor efficacy across various PDX models. The following table summarizes the available quantitative data.

| Tumor Type | PDX Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Lung Cancer | Patient-Derived | This compound | Tolerated Doses | > 70% | [4] |

| Colorectal Cancer | Patient-Derived | This compound | Tolerated Doses | > 70% | [4] |

| Triple-Negative Breast Cancer (TNBC) | Patient-Derived | This compound | Tolerated Doses | > 70% | [4] |

| Ovarian Cancer | Patient-Derived | This compound | Low Doses | Antitumor Activity | [5] |

| Lung Squamous Cell Carcinoma | Patient-Derived | This compound | Low Doses | Antitumor Activity | [5] |

| Lung Adenocarcinoma | Patient-Derived | This compound | Low Doses | Antitumor Activity | [5] |

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the key steps for successfully establishing PDX models from fresh patient tumor tissue.

Materials:

-

Fresh patient tumor tissue collected in sterile transport media (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).[6]

-

Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old).[7]

-

Sterile surgical instruments (scalpels, forceps, scissors).

-

Sterile petri dishes and 1.5 mL microcentrifuge tubes.

-

Phosphate-buffered saline (PBS).

-

Matrigel (optional, can improve engraftment rates).

-

Anesthesia (e.g., isoflurane).

-

70% ethanol for disinfection.

Procedure:

-

Tumor Tissue Processing:

-

In a sterile biosafety cabinet, wash the fresh tumor tissue with cold, sterile PBS to remove any blood or debris.

-

Mince the tumor tissue into small fragments (approximately 2-3 mm³) using a sterile scalpel.[8]

-

(Optional) For some tumor types, enzymatic digestion to create a single-cell suspension may be performed.[9][10]

-

-

Implantation:

-

Anesthetize the immunocompromised mouse.

-

Shave and disinfect the implantation site (typically the flank) with 70% ethanol.[7][8]

-

Make a small incision (approximately 2-3 mm) in the skin.[8]

-

Using forceps, create a subcutaneous pocket.

-

Implant one to two tumor fragments into the subcutaneous pocket.[7] For single-cell suspensions, mix with Matrigel and inject subcutaneously.

-

Close the incision with surgical clips or sutures.

-

-

Monitoring and Passaging:

-